molecular formula C15H10F5N3O3 B1613509 Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate CAS No. 941717-05-1

Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate

Cat. No.: B1613509
CAS No.: 941717-05-1
M. Wt: 375.25 g/mol
InChI Key: SXCSIAUTNMKWKC-UHFFFAOYSA-N
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Description

Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C15H10F5N3O3 and a molecular weight of 375.255 g/mol . It is known for its unique structure, which includes a pentafluorophenyl group, a morpholine ring, and a pyrimidine carboxylate moiety. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate typically involves the reaction of 2-morpholin-4-ylpyrimidine-5-carboxylic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions are derivatives where the pentafluorophenyl group is replaced by the nucleophile. For example, reaction with an amine would yield an amide derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate involves its ability to form covalent bonds with nucleophiles. The pentafluorophenyl group is highly electrophilic, making it reactive towards nucleophilic attack. This property is exploited in various applications, such as enzyme inhibition, where the compound can form a covalent bond with the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and functional properties. The presence of the pentafluorophenyl group enhances its electrophilicity, making it a valuable reagent in organic synthesis and biochemical applications .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5N3O3/c16-8-9(17)11(19)13(12(20)10(8)18)26-14(24)7-5-21-15(22-6-7)23-1-3-25-4-2-23/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCSIAUTNMKWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640472
Record name Pentafluorophenyl 2-(morpholin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941717-05-1
Record name Pentafluorophenyl 2-(morpholin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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